molecular formula C21H21F4NO3 B2800443 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine CAS No. 1396877-90-9

4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine

Cat. No.: B2800443
CAS No.: 1396877-90-9
M. Wt: 411.397
InChI Key: UBLREILFIZWUKY-UHFFFAOYSA-N
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Description

This piperidine derivative features a 4-fluorophenylmethoxymethyl group at the 4-position and a 4-(trifluoromethoxy)benzoyl moiety at the 1-position. The compound is hypothesized to interact with neurotransmitter transporters, particularly the dopamine transporter (DAT), due to structural similarities with established DAT ligands such as β-CIT and FP-CIT ().

Properties

IUPAC Name

[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO3/c22-18-5-1-15(2-6-18)13-28-14-16-9-11-26(12-10-16)20(27)17-3-7-19(8-4-17)29-21(23,24)25/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLREILFIZWUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the attachment of the trifluoromethoxyphenyl moiety. Common reagents used in these reactions include piperidine, 4-fluorobenzyl chloride, and 4-(trifluoromethoxy)benzaldehyde. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its fluorinated groups can enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The table below compares structural features, binding affinities, and applications of the target compound with key analogs:

Compound Name Substituents (Position 1) Substituents (Position 4) DAT Affinity (Ki, nM) SERT Selectivity (SERT/DAT) Clinical/Research Use
Target Compound 4-(Trifluoromethoxy)benzoyl [(4-Fluorophenyl)methoxy]methyl Pending data Pending data Research phase (hypothesized DAT imaging)
β-CIT () 4-Iodobenzyl 2-(Bis(4-fluorophenyl)methoxy)ethyl 0.05–0.1 >100 Parkinson’s imaging (Phase II, 2007)
FP-CIT (Ioflupan) () 4-Iodobenzyl 2-(Bis(4-fluorophenyl)methoxy)ethyl 0.1–0.3 >100 Parkinson’s diagnosis (FDA-approved)
GBR12909 () 3-Phenylpropyl 2-(Bis(4-fluorophenyl)methoxy)ethyl 0.7–1.2 5–10 DAT inhibition studies
4a (N-analogue, ) (4-Fluorophenyl)methyl 2-((Diphenylmethyl)amino)ethyl 12.5 8 DAT selectivity optimization
Key Observations:
  • Substituent Impact : The target compound’s 4-(trifluoromethoxy)benzoyl group distinguishes it from iodinated benzyl derivatives (e.g., β-CIT) and alkyl-chain analogs (e.g., GBR12909). This substitution may reduce DAT affinity compared to iodinated tracers but improve metabolic stability .
  • Fluorine Effects : Bis(4-fluorophenyl)methoxy groups (common in β-CIT and FP-CIT) enhance DAT selectivity by reducing serotonin transporter (SERT) binding . The target compound retains this motif, suggesting similar selectivity.
  • Nitrogen Analogues : Replacement of the benzhydrylic oxygen with nitrogen (e.g., 4a) reduces DAT affinity but improves selectivity over SERT, highlighting the critical role of oxygen in ligand-receptor interactions .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives. For example, intermediates like 4-(4-fluorobenzyl)piperidine hydrochloride () are often used.
  • Step 2 : Introduction of the trifluoromethoxybenzoyl group via coupling reactions (e.g., acid chloride with piperidine nitrogen) under anhydrous conditions .
  • Step 3 : Etherification of the [(4-fluorophenyl)methoxy]methyl side chain using alkylation or Mitsunobu reactions .
  • Purification : Chromatography (n-hexane/EtOAC gradients) and recrystallization yield high-purity products (e.g., 78–84% yields in ).

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ ~7.0–7.5 ppm) .
  • HPLC : Purity assessment (e.g., 95% peak area at 254 nm in ).
  • Elemental Analysis : Validates stoichiometry but may show discrepancies due to hygroscopic intermediates (e.g., carbon/hydrogen deviations in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Reactions at 268 K (e.g., tosylation in ) minimize side reactions.
  • Catalyst Screening : Use of triethylamine or methanesulfonic acid enhances coupling efficiency .
  • Solvent Selection : Dichloromethane or toluene improves solubility of intermediates .
  • Cross-Validation : Compare HPLC retention times (e.g., 13.036 min in ) with NMR integration to resolve purity contradictions.

Q. What structural insights can crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

  • Conformational Analysis : Piperidine rings adopt chair conformations (e.g., dihedral angle of 47.01° between aromatic rings in ).
  • Stereoelectronic Effects : Trifluoromethoxy groups induce electron-withdrawing effects, altering π-π stacking in receptor binding .
  • Hydrogen Bonding : The hydrochloride salt enhances water solubility via ionic interactions ().

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
    • Fluorine : Enhances metabolic stability and bioavailability ().
    • Trifluoromethoxy : Increases lipophilicity and CNS penetration ().
  • Case Study : Analogues like PF-06465469 () show phosphatase inhibition via the trifluoromethoxybenzoyl group’s steric bulk.
  • Methodology : Use in vitro enzyme assays (IC50 determination) and molecular docking to map binding pockets .

Q. How can researchers resolve contradictions in biological data across studies?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Control Experiments : Compare with structurally similar compounds (e.g., 4-(4-fluoro-2-methyl-benzyl)-piperidine hydrochloride in ) to isolate substituent effects.
  • Meta-Analysis : Cross-reference NMR/LC-MS data (e.g., vs. 10) to rule out synthetic impurities.

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